3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features both a trimethoxyphenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the indole moiety with the trimethoxyphenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or strong acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines .
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenethylamine: Shares the trimethoxyphenyl group but has a different core structure.
Melatonin: Contains the indole moiety but differs in the functional groups attached.
Uniqueness
3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to its combination of the trimethoxyphenyl group and the indole moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-25-15-5-6-17-16(11-15)13(12-23-17)7-8-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24) |
InChI Key |
XMFIUHMTXVPJFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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